1-(4-Hydroxyphenyl)dodec-4-EN-3-one

Description

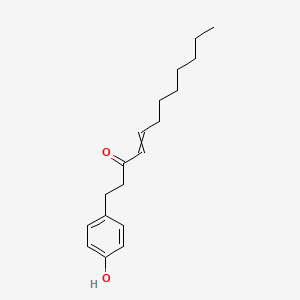

Structure

2D Structure

3D Structure

Properties

CAS No. |

896734-16-0 |

|---|---|

Molecular Formula |

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)dodec-4-en-3-one |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-17(19)13-10-16-11-14-18(20)15-12-16/h8-9,11-12,14-15,20H,2-7,10,13H2,1H3 |

InChI Key |

XBDRXFITAAAGKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CC(=O)CCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthesis and Characterization

No published methods for the synthesis of 1-(4-Hydroxyphenyl)dodec-4-en-3-one were found. Characterization data, which would include detailed analysis to confirm its structure and purity, is also unavailable.

Physicochemical Properties

Detailed physicochemical properties such as melting point, boiling point, solubility, and partition coefficient for 1-(4-Hydroxyphenyl)dodec-4-en-3-one have not been reported.

Chemical Reactivity and Stability

There is no available information on the chemical reactivity, degradation pathways, or stability under various conditions for this specific compound.

Spectroscopic Data

No spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) for 1-(4-Hydroxyphenyl)dodec-4-en-3-one, are available in scientific databases.

Research Applications

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the formation of the enone system and the attachment of the aromatic ring.

Approaches to Construct the Carbonyl and Alkene Functionalities

The α,β-unsaturated ketone functionality is a key feature of the target molecule. A logical disconnection strategy involves breaking the carbon-carbon double bond, which points towards condensation reactions as a forward synthetic step. This disconnection suggests two primary precursor fragments: an aldehyde and a ketone.

Another key disconnection is at the α-carbon to the carbonyl group. This suggests an approach where the enolate of a ketone attacks an appropriate electrophile.

Strategies for Incorporating the 4-Hydroxyphenyl Moiety

The 4-hydroxyphenyl group can be introduced in several ways. One strategy is to start with a commercially available precursor that already contains this moiety, such as 4-hydroxybenzaldehyde (B117250) or a 4-hydroxyphenyl-substituted ketone. Alternatively, the hydroxyl group can be introduced at a later stage of the synthesis, for example, by deprotection of a protected phenol (B47542) or by an aromatic hydroxylation reaction.

Classical Synthetic Approaches for α,β-Unsaturated Ketones

Classical methods for the synthesis of α,β-unsaturated ketones, also known as enones, have been well-established for over a century and remain highly relevant in organic synthesis. sigmaaldrich.com These methods typically involve the reaction of a carbonyl compound with another molecule containing an activated methylene (B1212753) group or another carbonyl compound. wikipedia.orgtaylorandfrancis.com

Knoevenagel Condensation and its Variants for Enone Formation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. wikipedia.org The product is often an α,β-unsaturated ketone. wikipedia.orgtaylorandfrancis.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

Table 1: Key Features of the Knoevenagel Condensation wikipedia.orgpurechemistry.orgjk-sci.com

| Feature | Description |

| Reactants | An aldehyde or ketone and a compound with an active methylene group (e.g., malonic esters, acetoacetic esters). jk-sci.com |

| Catalyst | Typically a weak base like piperidine (B6355638) or an amine salt. jk-sci.com |

| Mechanism | Involves deprotonation of the active methylene compound to form an enolate, which then undergoes nucleophilic addition to the carbonyl group, followed by elimination of water. purechemistry.org |

| Product | An α,β-unsaturated dicarbonyl or related compound. jk-sci.com |

For the synthesis of this compound, a Knoevenagel-type reaction could involve the condensation of 4-hydroxybenzaldehyde with a suitable β-keto ester, followed by decarboxylation.

Aldol Condensation Followed by Dehydration

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. lumenlearning.com It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. lumenlearning.comyoutube.com The reaction can be catalyzed by either acid or base. libretexts.org

The base-catalyzed mechanism involves the formation of an enolate ion, which acts as a nucleophile. The acid-catalyzed mechanism proceeds through the formation of an enol. libretexts.org The subsequent dehydration step is often promoted by heat and results in the formation of the stable, conjugated α,β-unsaturated system. libretexts.org

A variation of this reaction is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that cannot form an enolate itself. lumenlearning.comlibretexts.org This is particularly relevant for the synthesis of this compound, which could be synthesized by the Claisen-Schmidt condensation of 4-hydroxybenzaldehyde with 2-dodecanone.

Table 2: Comparison of Aldol and Knoevenagel Condensations

| Feature | Aldol Condensation | Knoevenagel Condensation |

| Nucleophile | Enolate of an aldehyde or ketone. lumenlearning.com | Enolate of an active methylene compound. wikipedia.org |

| Electrophile | Aldehyde or ketone. lumenlearning.com | Aldehyde or ketone. wikipedia.org |

| Intermediate | β-hydroxy aldehyde or ketone. lumenlearning.com | β-hydroxy dicarbonyl or related compound. sigmaaldrich.com |

| Final Product | α,β-unsaturated aldehyde or ketone. libretexts.org | α,β-unsaturated dicarbonyl or related compound. jk-sci.com |

Advanced Catalytic Synthesis of α,β-Unsaturated Ketones

Modern synthetic chemistry has seen the development of advanced catalytic methods for the synthesis of α,β-unsaturated ketones, offering improvements in efficiency, selectivity, and environmental impact. organic-chemistry.org These methods often utilize transition metal catalysts. chemistryviews.orgnih.gov

Palladium-catalyzed reactions have emerged as powerful tools for the direct dehydrogenation of ketones to form enones. nih.gov These reactions can utilize molecular oxygen as the terminal oxidant, making them environmentally friendly. organic-chemistry.org For instance, a catalyst system of Pd(DMSO)₂(TFA)₂ has been shown to be effective for the direct dehydrogenation of cyclic ketones. nih.gov Allyl-palladium catalysis has also been employed for the α,β-dehydrogenation of ketones via their zinc enolates. nih.gov

Nickel catalysis has also been applied to the synthesis of enones. chemistryviews.org A reductive cross-coupling reaction between vinyl electrophiles and acyl electrophiles, catalyzed by a nickel complex, provides a novel route to these compounds. chemistryviews.org

Table 3: Examples of Advanced Catalytic Methods for Enone Synthesis

| Catalytic System | Reactants | Key Features |

| Pd(DMSO)₂(TFA)₂ / O₂ | Ketones | Direct aerobic dehydrogenation. nih.gov |

| Allyl-palladium / Zn(TMP)₂ | Ketones | Dehydrogenation via zinc enolates. nih.gov |

| Ni(dppe)Cl₂ / Mn | Vinyl triflates and acid fluorides | Reductive cross-electrophile coupling. chemistryviews.org |

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl / O₂ | Allylic alcohols | Aerobic oxidation with retention of double-bond configuration. organic-chemistry.org |

These advanced methods offer promising alternatives to classical condensation reactions for the synthesis of this compound, potentially providing higher yields and greater functional group tolerance.

An in-depth examination of the synthetic pathways leading to the formation of this compound reveals a variety of modern organic chemistry techniques. The construction of this molecule, which features a hydroxyphenyl group, a long alkyl chain, and an enone functional group, requires precise control over bond formation and stereochemistry. This article explores key synthetic methodologies, from carbon-carbon bond formation to the strategic control of stereoisomers.

Potential Applications in Chemical Synthesis and Materials Science

Utility as a Precursor for Complex Organic Molecules

The reactivity of the α,β-unsaturated ketone moiety makes this compound a valuable intermediate for the synthesis of more complex molecular architectures. fiveable.mewikipedia.org This functional group is susceptible to a variety of chemical transformations, allowing for the construction of diverse organic structures.

Phenolic compounds are secondary metabolites in plants and serve as precursors for the biosynthesis of other bioactive molecules. frontiersin.orgnih.gov Chalcones, which share the 1,3-diaryl-2-propen-1-one core with the subject compound, are key intermediates in the biosynthesis of flavonoids and isoflavonoids. jchemrev.comnih.gov The α,β-unsaturated ketone system is a key reactive site, participating in conjugate addition and cyclization reactions to form heterocyclic systems that are prevalent in natural products. jchemrev.com For instance, the enone functionality can act as a Michael acceptor, reacting with a wide range of nucleophiles to build more complex carbon skeletons. nih.gov This reactivity makes it plausible that 1-(4-Hydroxyphenyl)dodec-4-en-3-one could serve as a synthon in the laboratory synthesis of natural product analogues, particularly those with long aliphatic chains.

Table 1: Potential Reactions of the α,β-Unsaturated Ketone Moiety in Synthesis

| Reaction Type | Reagents/Conditions | Potential Product |

| Michael Addition | Nucleophiles (e.g., amines, thiols, enolates) | β-substituted ketone |

| Diels-Alder Reaction | Dienes | Cyclohexene derivatives |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | α,β-epoxy ketone |

| Hydrogenation | H₂, Pd/C | Saturated ketone |

The dual functionality of this compound allows it to serve as a versatile intermediate in the synthesis of advanced organic materials. The phenolic hydroxyl group can be readily modified through esterification or etherification to tune the molecule's physical and electronic properties. The α,β-unsaturated ketone system can undergo a variety of transformations, including cycloaddition and conjugate addition reactions, to build larger, more complex structures. wikipedia.org For example, it could be a precursor for liquid crystals, where the long aliphatic chain and the rigid aromatic core are desirable features. Furthermore, its structure is analogous to compounds used in the development of materials with nonlinear optical properties.

Exploration in Polymer Chemistry

Phenolic compounds derived from renewable resources are increasingly being explored as monomers for the synthesis of sustainable polymers. rsc.orgrsc.orgresearchgate.net The presence of the reactive hydroxyl group and the polymerizable enone system in this compound suggests its potential utility in polymer chemistry.

The 4-hydroxyphenyl group is a key component in polymers such as poly(4-hydroxystyrene), which has applications in photoresists and electronics. acs.orgwikipedia.orgrsc.org It is conceivable that this compound could be used as a specialty monomer. The phenolic hydroxyl group could participate in condensation polymerizations with comonomers like formaldehyde or phosgene to produce phenolic resins or polycarbonates, respectively. rsc.org The long dodecenyl chain would impart flexibility and hydrophobicity to the resulting polymer. Alternatively, the double bond in the enone system could potentially undergo polymerization through radical or anionic mechanisms, leading to polymers with pendant hydroxyphenyl ketone groups.

The bifunctional nature of this compound makes it a candidate for use as a cross-linking agent. The phenolic hydroxyl group can react with complementary functional groups on existing polymer chains, such as epoxides or isocyanates. Simultaneously, the α,β-unsaturated ketone can undergo Michael addition reactions with nucleophilic groups within a polymer matrix, such as amines or thiols. This dual reactivity would allow for the formation of a cross-linked network, which could enhance the thermal stability, mechanical strength, and solvent resistance of the modified polymer.

Role in Sensor Development (e.g., Chemo-sensors based on phenolic interactions)

Phenolic compounds are widely utilized in the design of chemosensors due to the ability of the hydroxyl group to act as a recognition site, particularly for metal ions. mdpi.comnih.gov The interaction between the phenol (B47542) and a target analyte can lead to a detectable change in the molecule's optical or electrochemical properties. mdpi.com

The structure of this compound is well-suited for sensor applications. The phenolic hydroxyl group provides a binding site for metal ions. mdpi.com Upon coordination of a metal ion, the electronic properties of the conjugated system, which extends from the phenyl ring through the enone moiety, would be perturbed. This could result in a visible color change (colorimetric sensing) or a change in fluorescence intensity (fluorescence sensing). nih.gov The extended conjugation in the molecule could enhance the sensitivity of such a sensor. The long aliphatic chain could be used to anchor the sensor molecule in a non-polar environment, such as a membrane or a polymer film, allowing for the detection of analytes in various media. The development of colorimetric sensing arrays for the identification of different phenolic compounds has been a subject of recent research. nih.gov

Table 2: Potential Analytes for a Sensor Based on this compound

| Analyte Class | Detection Principle | Potential Signal |

| Metal Ions (e.g., Fe³⁺, Cu²⁺, Al³⁺) | Coordination with the phenolic hydroxyl group | Color change or fluorescence quenching/enhancement |

| Amines | Michael addition to the enone or hydrogen bonding with the phenol | Change in absorption or fluorescence spectrum |

| Thiols | Michael addition to the enone | Disruption of the conjugated system, leading to a spectral shift |

Application as a Chemical Probe in Reaction Mechanism Studies

No publicly available research data specifically details the use of this compound as a chemical probe for investigating reaction mechanisms.

Environmental Fate and Degradation Mechanisms of the Chemical Compound

Photodegradation Pathways and Products

The presence of a chromophore, the part of a molecule responsible for its color by absorbing light, in 1-(4-Hydroxyphenyl)dodec-4-en-3-one—specifically the α,β-unsaturated ketone system and the phenolic ring—suggests its susceptibility to photodegradation.

Ultraviolet (UV) radiation is a significant factor in the transformation of many organic compounds in the environment. For α,β-unsaturated ketones, UV light can induce various photochemical reactions. The absorption of UV radiation can excite the molecule to a higher energy state, leading to isomerization, cyclization, or fragmentation. For instance, some α,β-unsaturated ketones can undergo deconjugation in the presence of UV light and a mild base researchgate.net. The phenolic group can also be a target for photolytic processes, potentially leading to the formation of phenoxyl radicals. While specific studies on this compound are not available, research on other complex organic molecules indicates that photolysis can be a significant degradation pathway in sunlit surface waters and on soil surfaces. The rate and extent of this transformation would depend on factors such as the intensity of solar radiation, the presence of photosensitizers in the environment, and the physicochemical properties of the water or soil matrix.

The identification of specific photolytic byproducts for this compound has not been documented in scientific literature. However, based on the photodegradation of similar structures, several potential byproducts can be hypothesized. For other complex organic molecules, photodegradation can lead to a variety of smaller, more polar compounds. For example, the photocatalytic degradation of the pharmaceutical naproxen, which also contains an aromatic ring, results in several intermediates, including a genotoxic propanal derivative unirioja.es. The photodegradation of phenothiazine (B1677639) drugs can lead to sulfoxide (B87167) and carbazole (B46965) derivatives nih.gov. Therefore, it is plausible that the photodegradation of this compound could result in a mixture of smaller phenolic compounds, aldehydes, ketones, and carboxylic acids.

Table 1: Potential Photodegradation Mechanisms and Byproducts (Inferred from Related Compounds)

| Photodegradation Mechanism | Potential Byproducts |

| Isomerization of the C=C double bond | (Z)-1-(4-Hydroxyphenyl)dodec-4-en-3-one |

| Cleavage of the aliphatic chain | Smaller aldehydes and ketones |

| Oxidation of the phenolic ring | Hydroxylated and ring-opened products |

| Polymerization | Higher molecular weight compounds |

Biodegradation Mechanisms in Environmental Systems

The biodegradation of this compound is expected to be a key process in its removal from soil and water environments, primarily driven by microbial activity.

Microorganisms, particularly bacteria and fungi, are known to degrade a wide range of organic compounds. For compounds containing a phenolic group and an alkyl chain, such as this compound, several degradation pathways are possible. Bacteria capable of degrading 4-hydroxyphenylacetate (B1229458) initiate the process by converting it to homoprotocatechuate, which is then further broken down nih.gov. The degradation of long-chain alkylphenols often involves the oxidation of the alkyl chain and hydroxylation of the aromatic ring researchgate.net.

The metabolism of structurally similar shogaols has been studied, revealing pathways such as the reduction of the carbon-carbon double bond and the ketone group. Furthermore, conjugation with thiols, like cysteine, is a major metabolic route for shogaols in biological systems nih.gov. These pathways suggest that microorganisms in the environment could potentially utilize this compound as a carbon source, leading to its mineralization.

The biotransformation of this compound is likely mediated by a variety of microbial enzymes. Based on studies of related compounds, key enzymatic reactions could include:

Reductases: These enzymes could catalyze the reduction of the α,β-unsaturated ketone. In the metabolism of shogaols, both the double bond and the carbonyl group are susceptible to reduction nih.gov.

Monooxygenases: These enzymes are crucial for the initial attack on aromatic rings, often leading to hydroxylation and subsequent ring cleavage.

Glutathione S-transferases (GSTs): These enzymes are involved in the conjugation of electrophilic compounds with glutathione, a common detoxification pathway. The α,β-unsaturated ketone moiety in shogaols is known to react with thiol-containing molecules, suggesting a similar potential for this compound nih.gov.

Table 2: Potential Enzymatic Transformations (Inferred from Shogaol Metabolism)

| Enzyme Class | Transformation | Potential Product |

| Reductase | Reduction of C=C double bond | 1-(4-Hydroxyphenyl)dodecan-3-one |

| Reductase | Reduction of ketone group | 1-(4-Hydroxyphenyl)dodec-4-en-3-ol |

| Glutathione S-transferase | Thiol conjugation | Glutathione adducts |

Chemical Stability in Various Environmental Matrices (e.g., Water, Soil)

The chemical stability of this compound in environmental matrices like water and soil is influenced by factors such as pH, temperature, and the presence of other reactive species. Studies on the stability of shogaols, which are close structural analogs, provide valuable insights.

The stability of shogaols is pH-dependent, with the greatest stability observed at pH 4. nih.gov At more acidic or alkaline pH, degradation rates increase. For example, at 100°C and pH 1, nih.gov-shogaol can undergo reversible degradation. nih.gov High temperatures also promote the degradation and polymerization of shogaols. researchgate.netmdpi.com In aqueous environments, the transformation of gingerols to shogaols (which possess the same core structure as the target compound) is a known reaction that can be influenced by temperature and pH. researchgate.netmdpi.com

Given these findings, it can be inferred that this compound is likely to be moderately stable in neutral pH water at ambient temperatures but may degrade more rapidly under acidic or alkaline conditions, or at elevated temperatures. In soil, its stability will also depend on the soil's pH, organic matter content, and microbial activity. The phenolic group may interact with soil minerals and organic matter, affecting its mobility and bioavailability for degradation.

Table 3: Chemical Stability Factors (Inferred from Shogaol Studies)

| Environmental Factor | Effect on Stability | Reference |

| pH | Greatest stability at pH 4; increased degradation at lower and higher pH. | nih.gov |

| Temperature | Increased temperature leads to increased degradation and polymerization. | researchgate.netmdpi.com |

| Aqueous Environment | Can undergo hydration/dehydration reactions depending on conditions. | researchgate.net |

Theoretical Models for Environmental Persistence and Mobility

The environmental fate of many commercial and industrial chemicals, including specialty compounds like this compound, is often not extensively studied through direct experimentation. In the absence of empirical data, regulatory agencies and environmental scientists rely on theoretical models to predict a chemical's likely behavior, persistence, and movement within the environment. episuite.devwseas.com These predictive tools, primarily Quantitative Structure-Activity Relationship (QSAR) models, use the molecular structure of a compound to estimate its physicochemical properties and environmental fate endpoints. researchgate.netnih.gov

A prominent and widely used tool for this purpose is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA) and Syracuse Research Corp. episuite.devchemsafetypro.comepa.gov This software suite contains individual programs that estimate properties like biodegradability, soil sorption, and partitioning between environmental compartments (e.g., air, water, soil). episuite.dev The predictions for this compound discussed herein are based on the principles of such QSAR models.

Modeling Environmental Persistence

Environmental persistence refers to the length of time a chemical remains in a particular environmental compartment before being broken down by chemical or biological processes. Key structural features of this compound suggest a moderate to high potential for persistence.

Alkyl Chain: The long (dodecyl) alkyl chain significantly decreases water solubility and increases its affinity for organic matter, a characteristic shared with long-chain alkylphenols. nih.govrivm.nl This sorption to soil and sediment can shield the molecule from microbial attack, thereby increasing its persistence. Studies on alkylphenols show they degrade more slowly in sediment than in the water column and that aerobic conditions are more favorable for their biotransformation. nih.gov Fungi, such as the ascomycete Fusarium solani, have been shown to degrade long-chain alkylphenols like nonylphenol and octylphenol. nih.gov

Unsaturated Ketone: The α,β-unsaturated ketone moiety (the en-one system) can be a site for biotic and abiotic transformation reactions.

QSAR models like EPI Suite's BIOWIN™ program predict the probability of rapid aerobic and anaerobic biodegradation. For a molecule with the structural characteristics of this compound, these models would likely predict slow biodegradation, leading to a longer environmental half-life, particularly in soil and sediment.

Table 1: Theoretically Estimated Environmental Persistence of this compound The following data are theoretical estimates based on QSAR modeling principles and are not derived from experimental measurements.

| Parameter | Predicted Value | Model/Basis | Interpretation |

|---|---|---|---|

| Aerobic Biodegradation Half-Life (Water) | Weeks to Months | BIOWIN™ | The compound is not expected to biodegrade quickly in surface waters. |

| Aerobic Biodegradation Half-Life (Soil) | Months | BIOWIN™ | Strong sorption to soil organic matter is expected to slow the rate of biodegradation. |

| Anaerobic Biodegradation Half-Life (Sediment) | Months to Years | BIOWIN™ | Biodegradation is significantly slower under anaerobic conditions found in many sediments. |

| Atmospheric Oxidation Half-Life | Hours | AOPWIN™ | Reacts relatively quickly with hydroxyl radicals in the atmosphere, limiting aerial persistence. |

Modeling Environmental Mobility

Environmental mobility describes how a chemical moves between and within compartments like water, soil, air, and biota. This is governed by its physical and chemical properties, which can also be estimated by QSAR models.

The dominant structural feature influencing the mobility of this compound is its long alkyl chain, which imparts significant lipophilicity (fat-loving nature). This suggests the compound will have a low affinity for water and a high affinity for organic materials.

Octanol-Water Partition Coefficient (Log K_ow_): This value indicates a chemical's tendency to partition between an organic phase (octanol, a surrogate for fat tissue and organic carbon) and water. A high Log K_ow_ is predicted due to the C12 alkyl chain, suggesting a high potential for bioaccumulation in organisms and strong binding to organic matter in soil and sediment. researchgate.net

Soil Organic Carbon-Water Partitioning Coefficient (K_oc_): This parameter describes the tendency of a chemical to adsorb to the organic fraction of soil and sediment. A high K_oc_ value, directly related to a high K_ow_, indicates that the compound will be largely immobile in soil and will not readily leach into groundwater. researchgate.net Alkylphenols with long chains are known to partition effectively into sediments. nih.gov

Henry's Law Constant: This value indicates the potential for a chemical to volatilize from water into the air. Given the low predicted vapor pressure and low water solubility, the Henry's Law Constant is expected to be low, suggesting that volatilization from water surfaces is not a significant environmental fate process.

Table 2: Theoretically Estimated Physicochemical Properties and Mobility of this compound The following data are theoretical estimates based on QSAR modeling principles and are not derived from experimental measurements.

| Parameter | Predicted Value | Model | Interpretation |

|---|---|---|---|

| Log K_ow_ (Octanol-Water Partition Coefficient) | > 5.0 | KOWWIN™ | High potential for bioaccumulation and sorption to organic matter. |

| Log K_oc_ (Soil Partition Coefficient) | > 4.0 | KOCWIN™ | Considered immobile in soil; strong tendency to bind to soil and sediment. |

| Water Solubility | < 1 mg/L | WSKOWWIN™ | Very low solubility in water. |

| Henry's Law Constant | < 1.0 x 10⁻⁷ atm-m³/mol | HENRYWIN™ | Not expected to volatilize significantly from water. |

Fugacity-based multimedia fate models, such as the Level III models within EPI Suite™, use these estimated properties to predict the ultimate distribution of a chemical in a model environment. episuite.devepa.gov For a compound with the predicted properties of this compound, these models would show that if released to water or soil, it would predominantly partition to soil and sediment, with very little remaining in the water column or partitioning to the atmosphere.

Future Research Directions and Challenges

Exploration of Uncharted Synthetic Routes (e.g., Biocatalytic Synthesis)

The pursuit of greener and more selective chemical transformations has propelled biocatalysis to the forefront of synthetic chemistry. nih.gov For a molecule like 1-(4-hydroxyphenyl)dodec-4-en-3-one, enzymatic methods offer a compelling alternative to traditional synthetic approaches.

Future research should focus on identifying and engineering enzymes capable of constructing the key bonds within the target molecule. For instance, the use of vanillyl alcohol oxidase, which has been shown to convert 4-ethylphenol (B45693) into (R)-1-(4'-hydroxyphenyl)ethanol, could be explored for the selective hydroxylation of a suitable precursor. wur.nl This highlights the potential of enzymes to perform highly specific C-H bond functionalization, a challenging transformation using conventional methods. nih.govwur.nl

The application of enzymes such as lipases for the resolution of racemic intermediates or hydratases for the stereoselective addition of water to a double bond are also promising avenues. nih.gov The development of enzymatic processes on a larger scale will require overcoming challenges such as enzyme stability, cofactor regeneration, and reaction optimization in non-conventional media to improve substrate solubility and product yields. nih.govwur.nl

Development of Novel Methodologies for Stereoselective Synthesis

The presence of a stereocenter and a double bond in this compound necessitates a focus on stereoselective synthesis to isolate and study the biological activity of individual stereoisomers. Future research will likely concentrate on the development of novel catalytic systems that can control the absolute and relative stereochemistry of the molecule.

This includes the design of new chiral ligands for metal-catalyzed asymmetric reactions and the application of organocatalysis. The goal is to achieve high enantiomeric and diastereomeric excess, thereby eliminating the need for tedious and often inefficient chiral resolution steps. nih.gov The stereoselective synthesis of complex natural products has demonstrated the power of these approaches in constructing highly substituted carbon chains. nih.gov

Advanced Mechanistic Elucidation Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and for the rational design of new ones. Future research in this area will involve the use of advanced spectroscopic and computational techniques to probe the intricate details of the reaction pathways leading to this compound.

In-situ reaction monitoring using techniques like ReactIR and process analytical technology (PAT) can provide real-time kinetic data and help identify transient intermediates. beilstein-journals.org Computational modeling, including density functional theory (DFT) calculations, will be invaluable for mapping out reaction energy profiles and understanding the origins of stereoselectivity.

Discovery of Unexpected Reactivity Patterns

Serendipity often plays a significant role in chemical discovery. Future investigations into the synthesis of this compound should remain open to the possibility of discovering unexpected reactivity patterns. This could involve exploring the reactivity of the molecule under unconventional conditions, such as high pressure or microwave irradiation, or with novel reagent combinations.

The discovery of unforeseen rearrangements, cyclizations, or functional group transformations could not only lead to more efficient synthetic routes but also expand the chemical space accessible from this scaffold.

Integration with Flow Chemistry or Automated Synthesis Platforms

The transition from laboratory-scale synthesis to larger-scale production presents numerous challenges, including safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer elegant solutions to these issues. thieme-connect.deresearchgate.net

Future research should aim to develop a continuous-flow synthesis of this compound. The benefits of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. beilstein-journals.orgallfordrugs.com The integration of in-line purification and analysis would allow for a fully automated and efficient production process. beilstein-journals.org This approach has been successfully applied to the synthesis of a variety of organic compounds, demonstrating its potential for the production of active pharmaceutical ingredients. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.